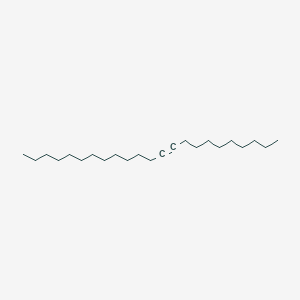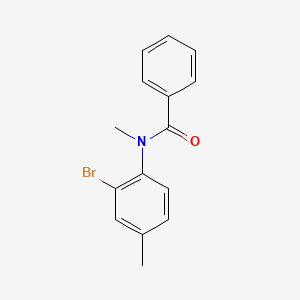![molecular formula C12H23N3O B14487354 [2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine CAS No. 65222-08-4](/img/structure/B14487354.png)
[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine is a chemical compound that belongs to the class of substituted cyclohexanes. This compound is characterized by the presence of an isocyanate group and an amine group attached to a cyclohexane ring. It is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine typically involves the reaction of cyclohexane derivatives with isocyanates and amines. One common method is the reaction of cyclohexane-1,1-diyldimethanamine with 3-isocyanatopropyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and automated processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure consistent quality. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
化学反応の分析
Types of Reactions
[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents are used under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles are used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives, oxides, and reduced forms of the compound, depending on the specific reaction conditions and reagents used.
科学的研究の応用
[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
作用機序
The mechanism of action of [2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine involves its interaction with specific molecular targets and pathways. The isocyanate group can react with nucleophiles such as amines and alcohols, forming stable urea or carbamate linkages. This reactivity is exploited in various chemical processes and applications. The amine group can also participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
類似化合物との比較
Similar Compounds
Cyclohexane-1,1-diyldimethanamine: A similar compound without the isocyanate group.
3-Isocyanatopropylamine: A compound with a similar isocyanate group but without the cyclohexane ring.
Cyclohexane-1,1-diyldiisocyanate: A compound with two isocyanate groups attached to the cyclohexane ring.
Uniqueness
[2-(3-Isocyanatopropyl)cyclohexane-1,1-diyl]dimethanamine is unique due to the presence of both an isocyanate group and an amine group on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
特性
CAS番号 |
65222-08-4 |
|---|---|
分子式 |
C12H23N3O |
分子量 |
225.33 g/mol |
IUPAC名 |
[1-(aminomethyl)-2-(3-isocyanatopropyl)cyclohexyl]methanamine |
InChI |
InChI=1S/C12H23N3O/c13-8-12(9-14)6-2-1-4-11(12)5-3-7-15-10-16/h11H,1-9,13-14H2 |
InChIキー |
MTERKOVJSQNIDW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CCCN=C=O)(CN)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


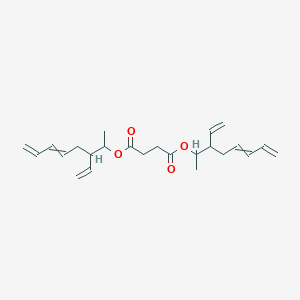

![6-[(Diethylamino)oxy]-2,6-dimethyloct-7-EN-2-OL](/img/structure/B14487301.png)
![[(3-Methyl-2-nitrobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B14487307.png)

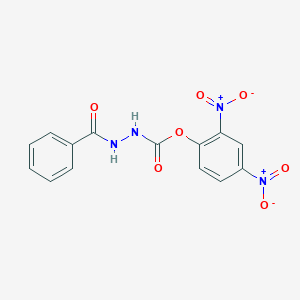
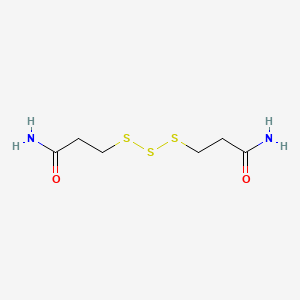

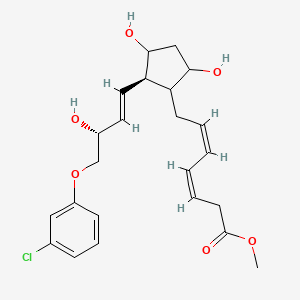
![(2R)-2-[[2-carboxy-2-[(2-phenylacetyl)amino]ethenyl]amino]-3-methyl-3-sulfanylbutanoic acid](/img/structure/B14487337.png)
![Cyclohexanone, 2,6-bis[5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B14487338.png)
